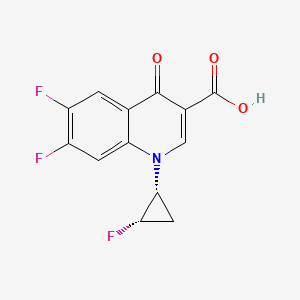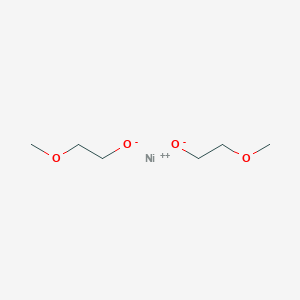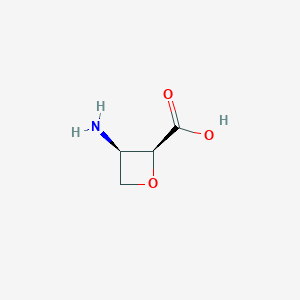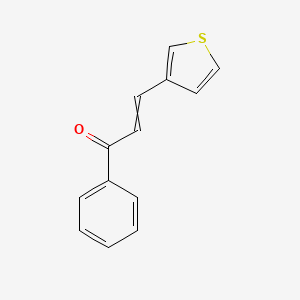
6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C13H8F3NO3 and its molecular weight is 283.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental Impact and Alternatives
Research has focused on the environmental impact of fluorinated compounds, highlighting the need for alternatives due to their persistence and potential risks. Wang et al. (2013) reviewed fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), identifying over 20 substances used across various industries. These alternatives are under scrutiny for their environmental releases, persistence, and exposure, with the study calling for more data to assess their safety (Wang et al., 2013).
Detection and Analytical Methods
Analytical methods for detecting and quantifying fluorinated compounds in environmental samples are critical for understanding their distribution and impact. Munteanu and Apetrei (2021) discussed various tests for determining antioxidant activity, which can be adapted for studying the environmental behavior of fluorinated compounds (Munteanu & Apetrei, 2021). Additionally, Munoz et al. (2019) reviewed methods for analyzing emerging fluoroalkylether substances, including advanced mass spectrometry techniques, highlighting the challenges and progress in the environmental monitoring of such compounds (Munoz et al., 2019).
Environmental and Health Risks
The review by Wang et al. (2019) on novel fluorinated alternatives discussed their sources, environmental distribution, and potential health risks. This study emphasized the need for further toxicological studies to assess the long-term safety of these alternatives (Wang et al., 2019).
Synthetic Methodologies and Biological Activity
Research into the synthetic methodologies and biological activities of fluoroquinolones, which share a core structure with the compound , provides insights into drug development and potential environmental contaminants. Da Silva et al. (2003) explored different synthetic methodologies for fluoroquinolones, underscoring their broad spectrum of activity and importance as antibacterial agents (Da Silva et al., 2003).
Mechanism of Action
Target of Action
The primary target of this compound is the bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction as it is involved in the regulation of the supercoiling of bacterial DNA during replication .
Mode of Action
The compound interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the supercoiling process, which is essential for DNA replication and transcription in bacteria . As a result, the bacteria’s ability to reproduce is significantly impaired .
Biochemical Pathways
The affected pathway is the DNA replication pathway in bacteria . By inhibiting the DNA-gyrase, the compound disrupts the supercoiling process, which is a critical step in DNA replication . This disruption leads to the cessation of bacterial reproduction .
Pharmacokinetics
It is known that fluoroquinolones, a family of compounds to which this compound belongs, exhibit enhanced penetration ability through cell membranes . This property likely contributes to their high bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the disruption of DNA replication in bacteria, leading to the cessation of bacterial reproduction . This results in a high level of antibacterial activity, surpassing many antibiotics .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the synthesis of a cyclopropane intermediate, which is then used to synthesize the final product through a series of reactions.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl acetoacetate", "ethyl 2,2-difluoro-3-oxobutanoate", "cyclopropane carboxylic acid", "sodium hydride", "1,2-dibromoethane", "sodium borohydride", "sodium hydroxide", "4-oxo-1,4-dihydroquinoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Synthesis of (1R,2S)-2-fluorocyclopropanecarboxaldehyde from 2-fluorobenzaldehyde and cyclopropane carboxylic acid using sodium hydride as a base.", "Step 2: Synthesis of ethyl (1R,2S)-2-fluorocyclopropanecarboxylate from (1R,2S)-2-fluorocyclopropanecarboxaldehyde and ethyl acetoacetate using sodium borohydride as a reducing agent.", "Step 3: Synthesis of ethyl 2,2-difluoro-3-oxobutanoate from ethyl (1R,2S)-2-fluorocyclopropanecarboxylate and ethyl 2,2-difluoro-3-oxobutanoate using sodium hydride as a base.", "Step 4: Synthesis of 6,7-difluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid from ethyl 2,2-difluoro-3-oxobutanoate and 4-oxo-1,4-dihydroquinoline-3-carboxylic acid using sodium hydroxide as a base and 1,2-dibromoethane as a catalyst." ] } | |
CAS No. |
127199-00-2 |
Molecular Formula |
C13H8F3NO3 |
Molecular Weight |
283.20 g/mol |
IUPAC Name |
6,7-difluoro-1-[(1S,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H8F3NO3/c14-7-1-5-10(2-8(7)15)17(11-3-9(11)16)4-6(12(5)18)13(19)20/h1-2,4,9,11H,3H2,(H,19,20)/t9-,11-/m0/s1 |
InChI Key |
TVOYMYXRLULSCE-ONGXEEELSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S,5S)-1-[[(2S,5S)-2,5-diphenylpyrrolidin-1-ium-1-ylidene]methyl]-2,5-diphenylpyrrolidine;tetrafluoroborate](/img/structure/B1149512.png)
